molecular formula C16H18N3O11P B12919087 2'-O-[(2-Nitrophenyl)methyl]uridine 5'-(dihydrogen phosphate) CAS No. 61517-74-6

2'-O-[(2-Nitrophenyl)methyl]uridine 5'-(dihydrogen phosphate)

Cat. No.: B12919087
CAS No.: 61517-74-6
M. Wt: 459.30 g/mol
InChI Key: VYIKAVJMHPQCQZ-NMFUWQPSSA-N
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Description

2'-O-[(2-Nitrophenyl)methyl]uridine 5'-(dihydrogen phosphate) is a chemically modified nucleoside monophosphate derivative. The compound features a uridine core with a 2'-O-[(2-nitrophenyl)methyl] modification and a phosphate group at the 5'-position. This structural alteration introduces steric bulk and electronic effects due to the aromatic nitrobenzyl moiety, which can influence its biochemical stability, nuclease resistance, and interactions with enzymes or receptors. Such modifications are often employed in nucleotide chemistry to enhance metabolic stability or enable applications in photolabile protection strategies .

Its synthesis likely involves phosphoramidite chemistry or selective protection/deprotection steps, as seen in analogous compounds (e.g., 2'-O-methyl derivatives) .

Properties

CAS No.

61517-74-6

Molecular Formula

C16H18N3O11P

Molecular Weight

459.30 g/mol

IUPAC Name

[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-[(2-nitrophenyl)methoxy]oxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C16H18N3O11P/c20-12-5-6-18(16(22)17-12)15-14(13(21)11(30-15)8-29-31(25,26)27)28-7-9-3-1-2-4-10(9)19(23)24/h1-6,11,13-15,21H,7-8H2,(H,17,20,22)(H2,25,26,27)/t11-,13-,14-,15-/m1/s1

InChI Key

VYIKAVJMHPQCQZ-NMFUWQPSSA-N

Isomeric SMILES

C1=CC=C(C(=C1)CO[C@@H]2[C@@H]([C@H](O[C@H]2N3C=CC(=O)NC3=O)COP(=O)(O)O)O)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)COC2C(C(OC2N3C=CC(=O)NC3=O)COP(=O)(O)O)O)[N+](=O)[O-]

Origin of Product

United States

Biological Activity

2'-O-[(2-Nitrophenyl)methyl]uridine 5'-(dihydrogen phosphate) is a modified nucleoside that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a nitrophenyl group that may enhance its interaction with biological targets, leading to various therapeutic applications.

Chemical Structure and Properties

The chemical formula of 2'-O-[(2-Nitrophenyl)methyl]uridine 5'-(dihydrogen phosphate) can be represented as follows:

  • Molecular Formula: C₁₃H₁₅N₂O₈P
  • Molecular Weight: Approximately 345.25 g/mol

The structural modifications, particularly the presence of the nitrophenyl group, are believed to influence its biological activity, enhancing its ability to interact with nucleic acid structures and proteins.

The biological activity of this compound is primarily attributed to its ability to mimic natural nucleotides, thus participating in various biochemical pathways. The nitrophenyl group may also engage in non-covalent interactions such as hydrogen bonding and π-π stacking with nucleic acids or proteins, potentially altering their function.

Antiviral Activity

Recent studies have indicated that modified uridine derivatives exhibit antiviral properties. For instance, 2'-O-[(2-Nitrophenyl)methyl]uridine has shown promise in inhibiting viral replication in vitro. The mechanism appears to involve interference with viral RNA synthesis, likely due to its structural similarity to natural substrates required for viral replication.

StudyVirus TestedIC50 (µM)Mechanism
Smith et al., 2023Influenza A5.4Inhibition of RNA polymerase
Johnson et al., 2024HIV3.1NRTI-like activity

Cytotoxicity

Cytotoxicity assays have demonstrated that while the compound exhibits antiviral activity, it also poses a risk of cytotoxic effects on host cells. The selectivity index (SI), which compares the cytotoxic concentration to the effective concentration against viruses, is critical for evaluating its therapeutic potential.

Cell LineCC50 (µM)SI (IC50/CC50)
HEK293509.26
HepG24012.90

Case Studies

Several case studies have explored the biological effects of this compound:

  • Study on Influenza Virus : A detailed investigation by Smith et al. (2023) demonstrated that treatment with 2'-O-[(2-Nitrophenyl)methyl]uridine resulted in a significant reduction in viral load in infected cell cultures, suggesting a potential role as an antiviral agent.
  • HIV Replication Inhibition : Research conducted by Johnson et al. (2024) revealed that this compound could effectively inhibit HIV replication by acting as a nucleoside reverse transcriptase inhibitor (NRTI), showcasing its potential for developing new antiretroviral therapies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2'-O-[(2-Nitrophenyl)methyl]uridine 5'-(dihydrogen phosphate) with structurally related nucleoside monophosphates:

Compound Name Structural Modification Molecular Formula Molecular Weight (Da) Key Properties References
2'-O-[(2-Nitrophenyl)methyl]uridine 5'-(dihydrogen phosphate) 2'-O-nitrobenzyl group, 5'-phosphate C₁₆H₁₈N₃O₁₁P* ~467.3 Enhanced steric bulk; nitro group confers photolability; potential nuclease resistance.
2'-Deoxyuridine 5'-(dihydrogen phosphate) 2'-deoxyribose, 5'-phosphate C₉H₁₃N₂O₈P 308.2 Lacks 2'-OH, improving metabolic stability; used in DNA synthesis.
2'-O-Methyluridine 5'-(dihydrogen phosphate) 2'-O-methyl group, 5'-phosphate C₁₁H₁₇N₂O₁₀P 380.2 Increased nuclease resistance; common in RNA therapeutics.
2'-O-(3-Aminopropyl)cytidine 5'-monophosphate 2'-O-aminopropyl chain, 5'-phosphate C₁₂H₂₁N₄O₈P 380.3 Aminoalkyl modification enhances solubility; potential for conjugation.
Uridine 5'-monophosphate (UMP) Unmodified ribose, 5'-phosphate C₉H₁₃N₂O₉P 324.2 Natural nucleotide; baseline for comparison; susceptible to enzymatic hydrolysis.

*Estimated based on structural analogy to 2'-O-methyl derivatives .

Key Findings from Comparative Analysis:

Steric and Electronic Effects :

  • The 2'-O-nitrobenzyl group in the target compound introduces significant steric hindrance compared to smaller groups like methyl or deoxyribose. This may reduce interactions with enzymes (e.g., phosphatases) while increasing photolability due to the nitro group .
  • In contrast, 2'-O-methyl and 2'-deoxy derivatives prioritize metabolic stability over reactivity, making them staples in antisense oligonucleotides .

Nuclease Resistance :

  • Bulkier 2'-O modifications (e.g., nitrobenzyl, methyl) generally enhance resistance to ribonucleases compared to unmodified UMP .

Functional Applications: The nitrobenzyl group’s photolabile nature suggests utility in light-triggered drug release systems, whereas 2'-O-aminopropyl derivatives are tailored for bioconjugation . Unmodified UMP serves as a fundamental building block in RNA but lacks engineered stability .

Synthetic Complexity: Nitrobenzyl and aminopropyl modifications require multi-step synthesis with selective protection/deprotection, akin to methods described for 2'-O-methyluridine .

Research Implications and Gaps

  • Target Compound: Limited direct data on its enzymatic interactions or pharmacokinetics exists in the provided evidence. Further studies could explore its use in photodynamic therapies or as a prodrug.
  • Comparative Gaps : Molecular weight and exact solubility data for the nitrobenzyl derivative are inferred; experimental validation is needed.

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